![molecular formula C11H6ClF3O4 B1372039 6-chloro-3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one CAS No. 1211251-78-3](/img/structure/B1372039.png)
6-chloro-3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one
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Description
6-Chloro-3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one, also known as “CF3-CHD-C6”, is an organochlorine compound that has been used in a variety of scientific research applications. This compound has been studied for its potential to serve as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). CF3-CHD-C6 has also been investigated for its ability to regulate the expression of certain genes that are involved in the development and progression of various diseases.
Scientific Research Applications
Pharmaceutical Research
Chromen-4-one derivatives are known to exhibit a broad spectrum of significant biological activities and are used as major building blocks in medicinal compounds .
Drug Development
These compounds have been recognized as privileged structures for new drug invention and development, with different substitution patterns determining various biological activities .
Biological Studies
Chroman derivatives are reported to have many useful biological activities such as antioxidant, antiestrogen, anticonvulsant, and neuroprotective effects .
Synthetic Methodologies
Several studies focus on improving the synthetic methods of preparation for chroman-4-one-derived compounds, highlighting their importance in chemical synthesis .
Diabetes Treatment Research
Specifically, some 4H-Chromen-4-one derivatives have been identified as selective Rho kinase (ROCK) inhibitors showing potent activity in in vitro diabetic retinopathy models .
Antioxidant Properties
Due to their structure, these derivatives often possess antioxidant properties which are valuable in various research applications .
properties
IUPAC Name |
6-chloro-3-(2,2,2-trifluoro-1,1-dihydroxyethyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3O4/c12-5-1-2-8-6(3-5)9(16)7(4-19-8)10(17,18)11(13,14)15/h1-4,17-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTDDGMCFPMXIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C(C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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